2-Allyl-4-methoxyphenol
Overview
Description
Synthesis Analysis
The synthesis of 2-Allyl-4-methoxyphenol can be achieved through various methods. One approach involves the anodic oxidation of 4-allyl-2-methoxyphenol to afford dienones and dimeric compounds, which can be further processed into demethoxyasatone and demethoxyisoasatone (Iguchi et al., 1978). Another method involves the Claisen rearrangement of allyl-4-methoxyphenyl ether into 2-Allyl-4-methoxyphenol using novel solid superacid catalysts, highlighting an atom economical and efficient process (Yadav & Lande, 2005).
Molecular Structure Analysis
The molecular structure of 2-Allyl-4-methoxyphenol and its derivatives has been extensively studied. Spectroscopic methods, including UV-VIS, IR, 1H-NMR, 13C-NMR, and elemental analysis, have been employed to determine the structure of synthesized compounds, such as 5-allyl-2-hydroxy-3-methoxyazobenzene (Islik et al., 1997).
Chemical Reactions and Properties
2-Allyl-4-methoxyphenol undergoes various chemical reactions, including hydroboration, which leads to compounds like dihydroconiferyl alcohol and dihydrosinapyl alcohol from eugenol and 4-allyl-2,6-dimethoxyphenol (Pepper et al., 1971). These reactions are significant for synthesizing lignin-related compounds.
Physical Properties Analysis
The physical properties, including thermochemical characteristics and hydrogen bonding of methoxyphenols, have been studied to understand their role in various applications. The investigation of thermodynamic properties and solution enthalpies at infinite dilution provides insights into the substituent effects and hydrogen bond strength in methoxyphenols (Varfolomeev et al., 2010).
Chemical Properties Analysis
2-Allyl-4-methoxyphenol exhibits a range of chemical properties, including antioxidant activity. Synthesis from eugenol and evaluation of its antioxidant activity highlight its potential as a bioactive compound with implications for health and material sciences (Hernawan et al., 2012).
Scientific Research Applications
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Medicinal Chemistry
- Eugenol (4-allyl-2-methoxyphenol) is a volatile phenolic bioactive compound derived from a natural resource .
- It has been identified in several aromatic plants and displays a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic .
- The chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs .
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Cancer Research
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Cosmetics and Food Processing
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Chemical Reactivity
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Green Chemistry
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Antifungal Therapy
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Aroma Chemicals and Building Blocks
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Phenylpropanoids
- Eugenol is a natural component of essential oils and precursors of many phenolic products .
- It’s a subclass of phenylpropanoids, for which the basic skeleton is a benzene nucleus substituted by a propenyl group .
- They are produced by plants as part of their defense strategy against microorganisms and animals, and also as floral attractants of pollinators .
Safety And Hazards
When handling 2-Allyl-4-methoxyphenol, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should be kept away from open flames, hot surfaces, and sources of ignition. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .
Future Directions
Eugenol has been extensively used in cosmetics, in the food processing industry, and also as a starting material for total synthesis of several natural products . The chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs, compounds that can be useful for human resources . Therefore, the future directions of 2-Allyl-4-methoxyphenol could be in the development of new drugs and other useful compounds .
properties
IUPAC Name |
4-methoxy-2-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-7-9(12-2)5-6-10(8)11/h3,5-7,11H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINCKJDFBMTHPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323473 | |
Record name | 2-Allyl-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-4-methoxyphenol | |
CAS RN |
584-82-7 | |
Record name | 1-Allyl-2-hydroxy-5-methoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Allyl-4-methoxyphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Allyl-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Allyl-2-hydroxy-5-methoxybenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP6356AWG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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